molecular formula C13H11ClFNO2S B1458707 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1285578-98-4

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No.: B1458707
CAS No.: 1285578-98-4
M. Wt: 299.75 g/mol
InChI Key: KJTRDLPAEMNKBM-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, a chlorofluorophenyl group, and a propanoic acid moiety

Properties

IUPAC Name

2-[2-(2-chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTRDLPAEMNKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The chlorofluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the thiazole intermediate. Finally, the propanoic acid moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorofluorophenyl group or to reduce the thiazole ring to a thiazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid typically involves several steps including:

  • Formation of the Thiazole Ring : Starting from appropriate precursors containing sulfur and nitrogen.
  • Chlorination and Fluorination : Introducing the chloro and fluorine substituents on the phenyl group.
  • Final Coupling : Attaching the methylpropanoic acid moiety to complete the synthesis.

Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural features that may interact with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. The thiazole ring can inhibit enzyme activity in bacteria, making it a candidate for antibiotic development.
  • Anticancer Properties : Studies have suggested that derivatives of thiazole can modulate cellular pathways involved in cancer progression. This compound may act on specific receptors or enzymes linked to tumor growth.

Biochemical Studies

The unique structure allows for interaction studies with various enzymes or receptors:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored in drug design, especially for conditions where enzyme regulation is crucial (e.g., cancer and metabolic disorders).
  • Receptor Modulation : Its potential to modulate receptor activity may lead to new insights into signaling pathways involved in diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar thiazole-containing compounds significantly inhibited the growth of resistant bacterial strains, suggesting a pathway for developing new antibiotics.
  • Cancer Therapeutics : Research highlighted in Cancer Research indicated that compounds with thiazole rings could induce apoptosis in cancer cells through specific receptor interactions, paving the way for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring and the chlorofluorophenyl group can enhance its binding affinity and specificity for these targets. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the chlorofluorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H11ClFNO2S
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 1285578-98-4

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-inflammatory and analgesic agent.

The compound's thiazole ring is known to interact with various biological targets, potentially inhibiting enzymes involved in inflammatory pathways. Its structure suggests that it may act as a selective inhibitor for certain cyclooxygenases (COX), which are critical in the synthesis of prostaglandins involved in inflammation and pain.

In Vitro Studies

  • A study demonstrated that derivatives of thiazole compounds exhibited significant inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the inflammatory response. The compound showed an IC50 value indicating potent activity against this enzyme, suggesting its role in reducing inflammatory mediators .
  • Another investigation into thiazole derivatives highlighted their potential as anti-cancer agents, with some compounds displaying cytotoxic effects against various cancer cell lines. While specific data on this compound was limited, the structural similarities suggest a potential for similar activities .

In Vivo Studies

Research has indicated that compounds similar to this compound can effectively reduce pain in animal models of inflammation. For example:

  • In a rodent model of arthritis, thiazole derivatives were shown to significantly decrease paw swelling and pain scores compared to control groups .

Case Studies

A notable case study focused on the development of thiazole-based anti-inflammatory drugs where the compound was tested for its ability to alleviate symptoms in models of rheumatoid arthritis. The results indicated a marked reduction in inflammatory markers and improvement in mobility .

Data Table: Biological Activity Summary

Study TypeTarget EnzymeIC50 (nM)Effect
In VitromPGES-18Inhibition of prostaglandin synthesis
In VivoArthritis ModelN/AReduced paw swelling and improved mobility

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, and what challenges arise during its preparation?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. Key intermediates include halogenated aromatic precursors (e.g., 2-chloro-6-fluorophenyl derivatives) and thiazole-forming reagents like thioureas or α-haloketones. A critical challenge is controlling regioselectivity during thiazole ring formation and ensuring high yields in coupling reactions with the 2-methylpropanoic acid moiety. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products, such as oxidized or dimerized species .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the thiazole ring and aromatic substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive regiochemical assignment. Purity is validated via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodology : Initial screens include:

  • In vitro enzyme inhibition assays (e.g., cyclooxygenase or tyrosine phosphatase targets, given structural analogs in and ).
  • Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria).
  • Cytotoxicity profiling (MTT assay on human cell lines). Dose-response curves (IC₅₀ values) guide further optimization .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-6-fluorophenyl substituent influence the compound’s reactivity and bioactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density on the thiazole ring and aromatic system. Compare with analogs (e.g., 2,4-dichlorophenyl or unsubstituted phenyl derivatives from and ) via SAR studies . Bioactivity differences (e.g., receptor binding affinity) are assessed using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . The chloro and fluoro groups enhance electrophilicity, potentially improving target engagement but increasing metabolic instability .

Q. What experimental strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • Meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell lines).
  • Standardized retesting of analogs under controlled conditions (e.g., fixed pH, serum-free media).
  • Proteomics profiling to identify off-target interactions that may explain divergent results. For example, analogs with subtle substituent changes (e.g., methoxy vs. methyl groups) may differentially modulate protein phosphatase activity .

Q. How can the compound’s metabolic stability be improved without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., pivaloyloxymethyl, as in ) to mask the carboxylic acid group, enhancing oral bioavailability.
  • Isotopic labeling (e.g., deuterium at metabolically vulnerable sites) to slow hepatic clearance.
  • In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots for modification. Retain the thiazole core and 2-methylpropanoic acid group, as these are critical for DP receptor antagonism () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 2
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.